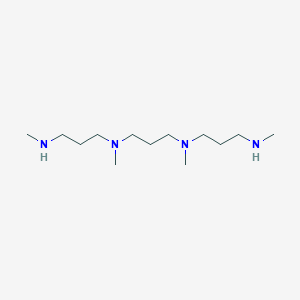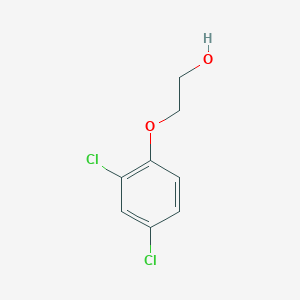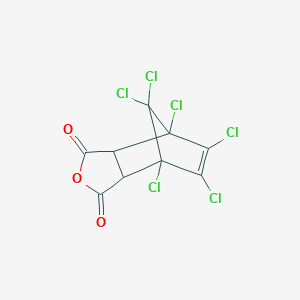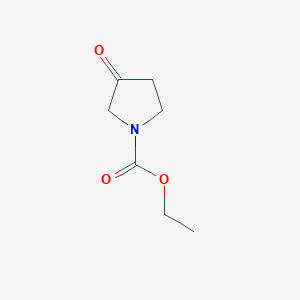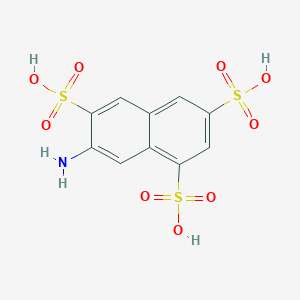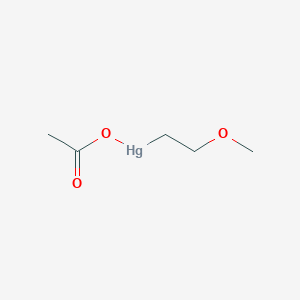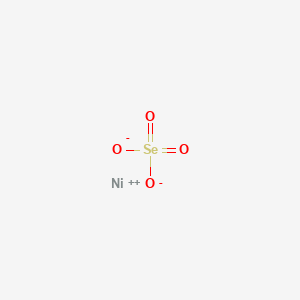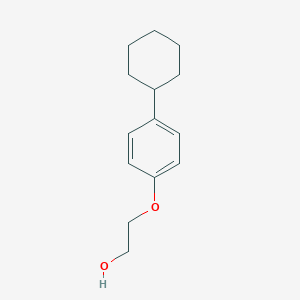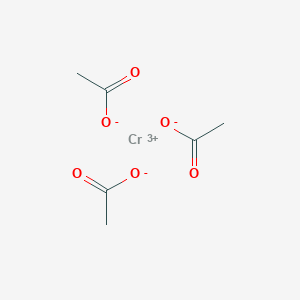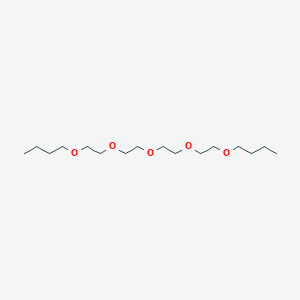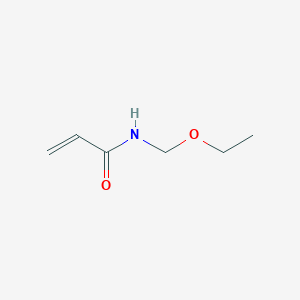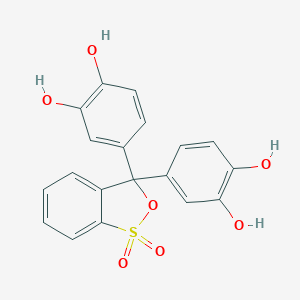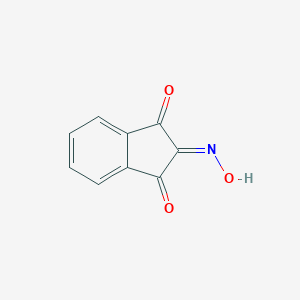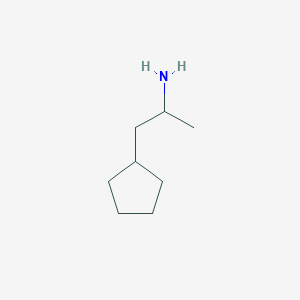
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt (UDP-Glc) is a nucleotide sugar that plays a crucial role in various biochemical processes. It is an essential intermediate in the biosynthesis of glycans, which are important components of cell membranes, glycoproteins, and glycolipids. UDP-Glc is also involved in the synthesis of polysaccharides, such as starch and cellulose, in plants. In
Mécanisme D'action
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt acts as a substrate for various glycosyltransferases, which catalyze the transfer of sugar moieties from Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt to acceptor molecules, such as proteins, lipids, and other carbohydrates. This results in the formation of glycosidic bonds and the synthesis of glycans. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt also acts as a donor of glucose moieties for the synthesis of polysaccharides, such as starch and cellulose.
Effets Biochimiques Et Physiologiques
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has various biochemical and physiological effects. It is involved in the biosynthesis of glycans, which are important components of cell membranes, glycoproteins, and glycolipids. Glycans play crucial roles in cell adhesion, signaling, and immune response. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is also involved in the synthesis of polysaccharides, such as starch and cellulose, in plants. In addition, Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is a precursor for the synthesis of various glycosides, glycolipids, and glycoproteins.
Avantages Et Limitations Des Expériences En Laboratoire
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has several advantages for lab experiments. It is a stable and readily available substrate for various glycosyltransferases. It is also a precursor for the synthesis of various glycosides, glycolipids, and glycoproteins. However, Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt has some limitations for lab experiments. It is relatively expensive compared to other substrates, and its synthesis requires specialized enzymes and equipment.
Orientations Futures
There are several future directions for research on Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt. One direction is the study of the biosynthesis and regulation of glycans, and the role of glycans in various biological processes, such as cell adhesion, signaling, and immune response. Another direction is the development of new methods for the synthesis of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt and its derivatives, and the optimization of existing methods. Furthermore, the application of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt in biotechnology and medicine, such as the synthesis of glycosides and glycoproteins with therapeutic potential, is an important area of research.
Méthodes De Synthèse
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt can be synthesized enzymatically from uridine triphosphate (UTP) and glucose-1-phosphate (Glc-1-P) by the enzyme UDP-glucose pyrophosphorylase (UGPase). UGPase catalyzes the transfer of Glc-1-P to UTP, resulting in the formation of Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt and pyrophosphate (PPi).
Applications De Recherche Scientifique
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is widely used in scientific research as a substrate for various enzymes involved in glycobiology. It is also used as a precursor for the synthesis of glycosides, glycolipids, and glycoproteins. Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt is an important tool for studying the biosynthesis and regulation of glycans, as well as the role of glycans in various biological processes, such as cell adhesion, signaling, and immune response.
Propriétés
Numéro CAS |
14656-80-5 |
|---|---|
Nom du produit |
Uridine 5'-(trihydrogen diphosphate), mono-alpha-d-glucopyranosyl ester, sodium salt |
Formule moléculaire |
C15H23N2NaO17P2 |
Poids moléculaire |
588.28 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);/q;+1/p-1/t5-,6-,8-,9-,10+,11-,12-,13-,14-;/m1./s1 |
Clé InChI |
DUAFLAJOJQGVNQ-NVLFUPLVSA-M |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+] |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+] |
Autres numéros CAS |
14656-80-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



